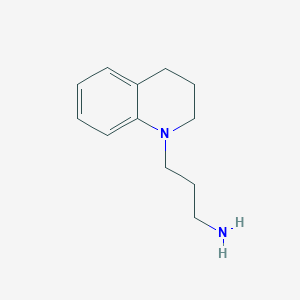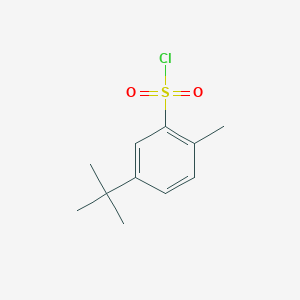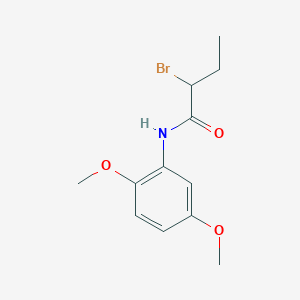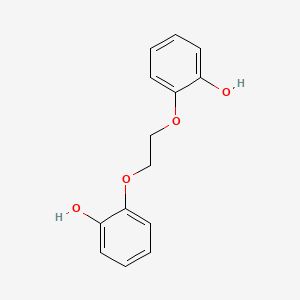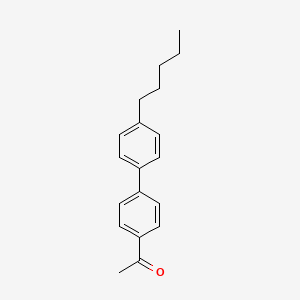
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone
Descripción general
Descripción
The compound 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is not directly studied in the provided papers. However, similar compounds with biphenyl structures and ethanone functionalities have been investigated, which can provide insights into the chemical behavior and properties of the compound . These studies include the synthesis, molecular structure analysis, vibrational assignments, and computational studies of various ethanone derivatives with different substituents on the biphenyl moiety .
Synthesis Analysis
The synthesis of related biphenyl ethanone compounds typically involves catalytic reactions or specific reagents to introduce the desired functional groups. For instance, the synthesis of 3,3'-diaceto
Aplicaciones Científicas De Investigación
Photophysical Properties and Spectroscopy
- Fluorescence and Absorption Behavior : The molecule 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), structurally similar to 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone, demonstrates significant edge-excitation red-shift in fluorescence within a rigid ethanol medium. The red shift in the absorption band as temperature decreases is attributed to microscopic solvent heterogeneity, providing insights into the photophysical behavior of similar compounds (Ghoneim, 2001).
Chemical Structure and Computational Studies
- X-ray Structures and Computational Studies : Cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, which have structural similarities to the subject compound, have been characterized using various spectroscopic methods and X-ray diffraction. Computational studies using DFT and TDDFT methods provide a detailed understanding of bond lengths and angles, highlighting the importance of structural analysis in understanding similar compounds (Nycz et al., 2010).
Green Chemistry and Synthesis Methods
- Microwave-Assisted Green Synthesis : Emphasizing the importance of green chemistry, the microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, similar in structure to the subject compound, is highlighted. The use of water as a solvent and microwave procedures underlines the industrial relevance of environmentally friendly synthesis methods (Soares et al., 2015).
Pharmacological Applications and Computational Studies
- Design and Pharmacological Evaluation : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which share structural characteristics with the compound , are noteworthy for their pharmacological evaluations. Computational studies including QSAR and docking studies provide insights into their potential antipsychotic activity, emphasizing the role of computational methods in drug design (Bhosale et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412822 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone | |
CAS RN |
59662-38-3 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

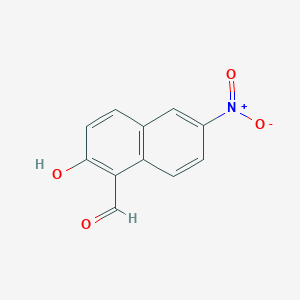
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
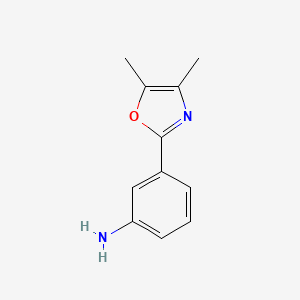
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
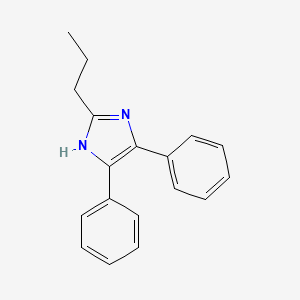
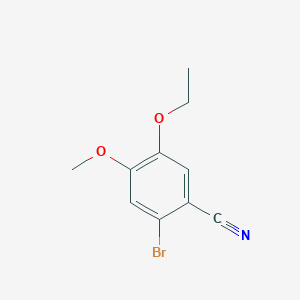
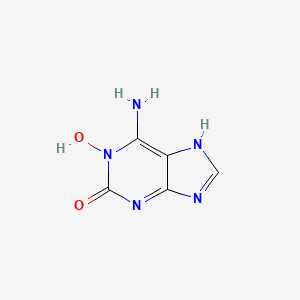
![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)
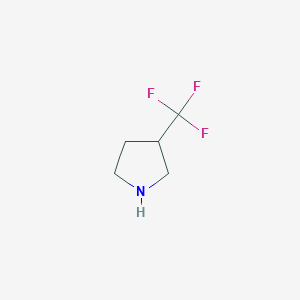
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
